molecular formula C12H15NO5 B8354221 Ethyl 3-(2,6-dimethoxypyridin-3-yl)-3-oxopropanoate

Ethyl 3-(2,6-dimethoxypyridin-3-yl)-3-oxopropanoate

Cat. No. B8354221
M. Wt: 253.25 g/mol
InChI Key: KEHDDUCXURKAFY-UHFFFAOYSA-N
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Patent
US09399626B2

Procedure details

To a solution of ethyl 3-(2,6-dimethoxypyridin-3-yl)-3-ethoxyacrylate (600 mg, 2.13 mmol) in CH2Cl2 (18 mL) was gradually added 3N aqueous HCl (3.5 mL). The reaction mixture was stirred at room temperature for 2 hours, then carefully added to a saturated sodium bicarbonate solution (30 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were passed though a plug of cotton to dry and concentrated in vacuo. The resulting oil was purified by flash chromatography (0-60% EtOAc/heptanes) to provide the title compound (515 mg, 95% yield) as a white solid.
Name
ethyl 3-(2,6-dimethoxypyridin-3-yl)-3-ethoxyacrylate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]([O:16]CC)=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=[C:5]([O:19][CH3:20])[N:4]=1.Cl.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:8]([C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=[C:5]([O:19][CH3:20])[N:4]=1 |f:2.3|

Inputs

Step One
Name
ethyl 3-(2,6-dimethoxypyridin-3-yl)-3-ethoxyacrylate
Quantity
600 mg
Type
reactant
Smiles
COC1=NC(=CC=C1C(=CC(=O)OCC)OCC)OC
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
to dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash chromatography (0-60% EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC(=CC=C1C(CC(=O)OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 515 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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